2,4-Dibromothiazole-5-carboxaldehyde

Descripción

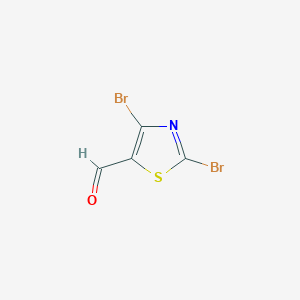

2,4-Dibromothiazole-5-carboxaldehyde (CAS 139669-95-7) is a brominated thiazole derivative featuring a carboxaldehyde functional group at position 5. Its molecular formula is C₄HBr₂NOS, with a molecular weight of 273.93 g/mol. The compound is characterized by bromine atoms at positions 2 and 4 of the thiazole ring, enhancing its electrophilicity and steric bulk. It is commercially available in purities up to 96% and is utilized as an intermediate in pharmaceutical and agrochemical synthesis due to its reactive aldehyde group .

Propiedades

IUPAC Name |

2,4-dibromo-1,3-thiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBr2NOS/c5-3-2(1-8)9-4(6)7-3/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDBMZERYWBZSQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C1=C(N=C(S1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBr2NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50395130 | |

| Record name | 2,4-Dibromo-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139669-95-7 | |

| Record name | 2,4-Dibromo-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dibromo-thiazole-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromothiazole-5-carboxaldehyde typically involves the bromination of thiazole derivatives. One common method includes the bromination of thiazole-5-carboxaldehyde using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .

Análisis De Reacciones Químicas

Types of Reactions

2,4-Dibromothiazole-5-carboxaldehyde undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (acetonitrile, dichloromethane), catalysts (copper salts, palladium complexes).

Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetic acid).

Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).

Major Products

Substitution: Formation of substituted thiazole derivatives.

Oxidation: Formation of 2,4-Dibromothiazole-5-carboxylic acid.

Reduction: Formation of 2,4-Dibromothiazole-5-methanol.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity : Research has demonstrated that derivatives of thiazole compounds exhibit notable antimicrobial properties. Specifically, 2,4-Dibromothiazole-5-carboxaldehyde and its derivatives have been evaluated for their effectiveness against various bacterial strains. Studies indicate that modifications to the thiazole ring can enhance antibacterial activity, making these compounds potential candidates for developing new antibiotics .

Anticancer Properties : Thiazole derivatives, including this compound, have shown promise in anticancer research. For instance, certain derivatives have been tested against cancer cell lines, revealing significant cytotoxic effects. The mechanism often involves the induction of apoptosis in cancer cells, which is a critical pathway for cancer treatment .

Case Study : A study published in the Journal of Medicinal Chemistry explored a series of thiazole derivatives, including this compound. The results indicated that specific substitutions on the thiazole ring could lead to enhanced activity against Mycobacterium tuberculosis, showcasing the compound's potential in treating infectious diseases .

Material Science

Polymer Chemistry : this compound has been utilized in the synthesis of novel polymers with unique properties. Its reactivity allows it to participate in cross-linking reactions, which can enhance the mechanical strength and thermal stability of polymer matrices. This application is particularly relevant in developing advanced materials for electronics and coatings .

Fluorescent Materials : The compound has also been explored for its potential use in fluorescent materials. By incorporating this compound into polymer systems, researchers have developed materials that exhibit fluorescence under UV light. These materials are useful in various applications, including sensors and bioimaging .

Agricultural Chemistry

Pesticidal Activity : Thiazole derivatives are known for their pesticidal properties. Research indicates that this compound exhibits herbicidal activity against specific weed species. This application is crucial for developing new herbicides that are more effective and environmentally friendly compared to traditional chemicals .

Data Table: Summary of Applications

| Application Area | Specific Use | Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Activity | Effective against various bacterial strains; potential antibiotic development |

| Anticancer Properties | Induces apoptosis in cancer cells; significant cytotoxic effects observed | |

| Material Science | Polymer Chemistry | Enhances mechanical strength and thermal stability of polymers |

| Fluorescent Materials | Exhibits fluorescence; useful in sensors and bioimaging | |

| Agricultural Chemistry | Pesticidal Activity | Herbicidal activity against specific weeds; potential for new herbicide development |

Mecanismo De Acción

The mechanism of action of 2,4-Dibromothiazole-5-carboxaldehyde is primarily related to its ability to interact with biological molecules through its reactive functional groups. The bromine atoms and the aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt essential biological pathways, leading to antimicrobial or antifungal effects .

Comparación Con Compuestos Similares

Table 1: Structural and Functional Comparison

| Compound Name | CAS Number | Molecular Formula | Substituents | Molecular Weight (g/mol) | Key Functional Group | Similarity Score* |

|---|---|---|---|---|---|---|

| This compound | 139669-95-7 | C₄HBr₂NOS | Br (2,4), CHO (5) | 273.93 | Aldehyde | 1.00 (Reference) |

| 2,4-Dibromothiazole-5-methanol | 170232-68-5 | C₄HBr₂NOS | Br (2,4), CH₂OH (5) | 275.94 | Hydroxymethyl | 0.85 |

| 2-Bromothiazole-5-carboxylic acid | 54045-74-8 | C₄H₂BrNO₂S | Br (2), COOH (5) | 208.03 | Carboxylic acid | 0.83 |

| 4-Chlorothiazole-5-carboxaldehyde | 104146-17-0 | C₄H₂ClNOS | Cl (4), CHO (5) | 147.58 | Aldehyde | 0.78† |

| Methyl 2-bromothiazole-5-carboxylate | 41731-83-3 | C₅H₃BrNO₂S | Br (2), COOCH₃ (5) | 222.05 | Ester | 0.79 |

| 4,5-Dibromothiazole-2-carboxylic acid | 1806352-39-5 | C₄HBr₂NO₂S | Br (4,5), COOH (2) | 291.89 | Carboxylic acid | 0.84 |

*Similarity scores based on structural and functional alignment (0.00–1.00 scale) .

†Estimated based on halogen substitution differences.

Functional Group Reactivity

- Aldehyde vs. Hydroxymethyl/Carboxylic Acid/Ester: The aldehyde group in this compound enables nucleophilic addition reactions, making it valuable for forming Schiff bases or imines. In contrast, 2,4-Dibromothiazole-5-methanol (hydroxymethyl) is less reactive but serves as a precursor for oxidation to carboxylic acids. Carboxylic acid derivatives (e.g., 2-Bromothiazole-5-carboxylic acid) are suited for amidation or esterification .

Halogen Substitution :

Bromine at positions 2 and 4 increases steric hindrance and electron-withdrawing effects compared to chlorine (e.g., 4-Chlorothiazole-5-carboxaldehyde). Dibrominated analogs like 4,5-Dibromothiazole-2-carboxylic acid exhibit distinct electronic profiles due to bromine placement .

Physicochemical Properties

Solubility :

The aldehyde group in this compound confers moderate polarity, though bromine atoms reduce aqueous solubility. Ester derivatives (e.g., Methyl 2-bromothiazole-5-carboxylate) show improved solubility in organic solvents .Thermal Stability : Brominated thiazoles generally exhibit higher melting points than chlorinated analogs. For example, this compound has a reported melting point range of 95–98°C, while 4-Chlorothiazole-5-carboxaldehyde melts at 60–63°C .

Actividad Biológica

2,4-Dibromothiazole-5-carboxaldehyde is a thiazole derivative noted for its diverse biological activities, including antibacterial, antifungal, antiprotozoal, and antitumor effects. This compound has garnered attention in the scientific community due to its potential applications in medicinal chemistry and pharmacology.

Target of Action

The primary targets of this compound include various enzymes and proteins involved in critical biochemical pathways. The compound interacts with these targets to exert its biological effects, influencing cellular processes.

Mode of Action

Research indicates that thiazole derivatives like this compound function by binding to specific biomolecules, inhibiting their activity. This inhibition can disrupt metabolic pathways essential for cell survival and proliferation.

Biochemical Pathways

The compound is known to impact several biochemical pathways, particularly those related to cell division and metabolic regulation. For instance, it may interfere with the function of proteases and kinases, leading to altered gene expression and cellular metabolism .

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Studies have shown that it demonstrates effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for various bacterial strains are summarized in the table below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 10.03 |

| Escherichia coli | 54.58 |

| Bacillus subtilis | 20.00 |

| Pseudomonas aeruginosa | 30.00 |

These findings suggest that the compound could be developed as a novel antibacterial agent, particularly against resistant strains .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity against Candida albicans. The compound's efficacy was assessed using standard antifungal susceptibility testing methods, revealing promising results that warrant further exploration.

Antitumor Activity

Recent studies have highlighted the antitumor potential of thiazole derivatives. In vitro assays demonstrated that this compound could inhibit the growth of various cancer cell lines, including non-small cell lung cancer (NSCLC) and melanoma cell lines. The IC50 values for these cell lines are presented below:

| Cell Line | IC50 (µM) |

|---|---|

| NCI-H522 (Lung Cancer) | 0.6 |

| A498 (Renal Cancer) | 30 |

| UACC-62 (Melanoma) | 40 |

These results indicate a selective lethality towards certain cancer types, suggesting potential for development as an anticancer therapeutic agent .

Case Studies

- Anticancer Efficacy : A study focused on the effects of thiazole derivatives on NSCLC cells revealed that compounds similar to this compound exhibited significant growth inhibition. Notably, the derivative with a linear terminal alkyne substituent showed an LC50 value of approximately 0.6 µM against NCI-H522 cells .

- Antimicrobial Testing : In a comprehensive evaluation of thiazole derivatives against various microbial strains, this compound was found to outperform standard antibiotics in terms of potency against certain strains of bacteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.